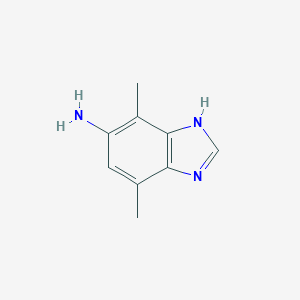

4,7-dimethyl-3H-benzimidazol-5-amine

Overview

Description

4,7-dimethyl-3H-benzimidazol-5-amine, also known as DMBA, is a chemical compound that has been widely used in scientific research. DMBA is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure. Its unique structure and properties make it an important tool for studying various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 4,7-dimethyl-3H-benzimidazol-5-amine involves the formation of DNA adducts. This compound is metabolized in the liver to form reactive intermediates that can bind to DNA. These adducts can cause DNA damage that can lead to mutations and cancer. The formation of this compound-DNA adducts has been extensively studied, and this research has led to a better understanding of the mechanisms of DNA damage and repair.

Biochemical and Physiological Effects

This compound has a number of biochemical and physiological effects. It is a potent mutagen and carcinogen, and exposure to this compound can cause DNA damage that can lead to cancer. This compound has also been shown to affect the immune system, and to cause oxidative stress and inflammation. In addition, this compound has been shown to affect the metabolism of lipids and carbohydrates.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4,7-dimethyl-3H-benzimidazol-5-amine in lab experiments is its potency as a mutagen and carcinogen. This allows scientists to study the effects of DNA damage and repair in a controlled environment. However, one of the limitations of using this compound is its toxicity. Exposure to this compound can be harmful to researchers, and precautions must be taken to ensure their safety.

Future Directions

There are a number of future directions for research involving 4,7-dimethyl-3H-benzimidazol-5-amine. One area of research is the development of new treatments for cancer based on the mechanisms of this compound-induced DNA damage. Another area of research is the study of the effects of this compound on the immune system, and the development of new therapies for autoimmune diseases. Additionally, the use of this compound in the study of metabolism and obesity is an area of active research. Finally, the development of new methods for the synthesis and purification of this compound is an area of ongoing research.

Scientific Research Applications

4,7-dimethyl-3H-benzimidazol-5-amine has been widely used in scientific research to study various biological processes. One of the most important applications of this compound is in the study of DNA damage and repair mechanisms. This compound is a potent mutagen and carcinogen, and exposure to this compound can cause DNA damage that can lead to cancer. Scientists have used this compound to study the mechanisms of DNA damage and repair, and to develop new treatments for cancer.

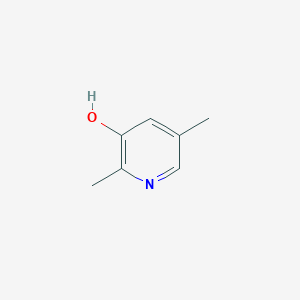

properties

CAS RN |

170918-30-6 |

|---|---|

Molecular Formula |

C9H11N3 |

Molecular Weight |

161.2 g/mol |

IUPAC Name |

4,7-dimethyl-3H-benzimidazol-5-amine |

InChI |

InChI=1S/C9H11N3/c1-5-3-7(10)6(2)9-8(5)11-4-12-9/h3-4H,10H2,1-2H3,(H,11,12) |

InChI Key |

XIFHBXQZZCGMHU-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C2=C1N=CN2)C)N |

Canonical SMILES |

CC1=CC(=C(C2=C1N=CN2)C)N |

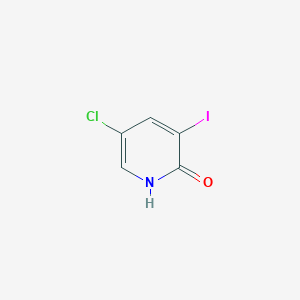

synonyms |

1H-Benzimidazol-5-amine,4,7-dimethyl-(9CI) |

Origin of Product |

United States |

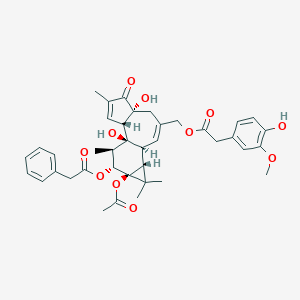

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[(3,4-Dichlorobenzyl)oxy]-3-nitrophenyl]ethan-1-one](/img/structure/B68631.png)

![5-Chlorobenzo[D]oxazole-2-carbaldehyde](/img/structure/B68640.png)

![2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine](/img/structure/B68659.png)

![(1'R,4R,4'S)-2',2'-dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one](/img/structure/B68661.png)